NC1
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Overview
Description
Necrocide 1 (NC1) is a small molecule compound known for its ability to induce necrotic cell death in human cancer cells. It is chemically identified as 3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1,3-dihydroindole-2-one . Unlike many anticancer agents that induce apoptosis, this compound triggers a non-apoptotic necrotic pathway, making it a unique candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NC1 involves the use of methyl 2-fluoro-3-aminobenzoate and 2-trifluoromethylaniline as starting materials . The process includes several steps:
Formation of Intermediate: The initial step involves the reaction of methyl 2-fluoro-3-aminobenzoate with 2-trifluoromethylaniline to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the core structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography are employed to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
NC1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
NC1 has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound to study necrotic cell death pathways.
Biology: It is employed in research on cell death mechanisms and immune responses.
Medicine: this compound is being investigated as a potential anticancer agent due to its ability to induce necrosis in cancer cells.
Industry: This compound is used in the development of new insecticides due to its high insecticidal activity
Mechanism of Action
NC1 induces necrotic cell death by generating reactive oxygen species (ROS) in mitochondria. This leads to mitochondrial damage and subsequent cell death. The process is independent of tumor necrosis factor (TNF) and does not involve apoptosis . This compound also triggers immunogenic cell death, characterized by the release of calreticulin, ATP, and high-mobility group box 1 protein (HMGB1), which stimulate an immune response .
Comparison with Similar Compounds
Similar Compounds
Necrocide 2 (NC2): Another necrosis-inducing compound with a similar structure but different functional groups.
Necrocide 3 (NC3): A derivative of NC1 with enhanced potency and selectivity.
Uniqueness of this compound
This compound is unique due to its ability to induce necrotic cell death without involving apoptosis, necroptosis, pyroptosis, or ferroptosis. This distinct mechanism makes it a valuable tool for studying necrosis and developing new therapeutic strategies .
Properties
CAS No. |
445406-82-6 |
---|---|
Molecular Formula |
C29H26N2O7S |
Molecular Weight |
546.594 |
IUPAC Name |
4-((4-((Z)-((E)-2-((4-(Ethoxycarbonyl)phenyl)imino)-3-methyl-4-oxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)methyl)benzoic acid |
InChI |
InChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16-,30-29+ |
InChI Key |
MEYCXOYFLJPZOT-BNFGDHFKSA-N |
SMILES |
O=C(O)C1=CC=C(COC2=CC=C(/C=C(S/C(N3C)=N/C4=CC=C(C(OCC)=O)C=C4)/C3=O)C=C2OC)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NC1; NC-1; NC 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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